Z-Leu-ser-ome

説明

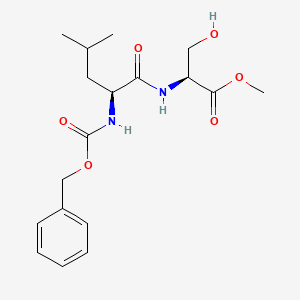

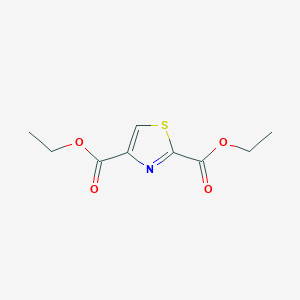

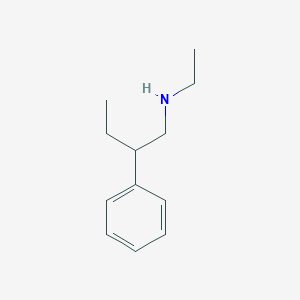

Z-Leu-ser-ome, also known as Carbobenzyloxy-L-leucyl-L-serine methyl ester, is a compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 . It is used in various chemical and biological research .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study observed that the tetrapeptide was condensed with H-Leu-OMe·HCl to obtain the pentapeptide . Another study reported the synthesis of this compound from N-Cbz-L-Leucine and L-SERINE METHYL ESTER .Molecular Structure Analysis

The molecular structure of this compound is complex and can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD). This technique helps in understanding the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been found to be involved in the self-assembly of peptides forming various micro to nanostructures . Another study showed that Ser-Leu binding increases the activity of a glycolytic enzyme phosphoglycerate kinase .Physical and Chemical Properties Analysis

This compound has specific physical and chemical properties. For example, it has a molecular weight of 366.41 and a molecular formula of C18H26N2O6 . More detailed properties like melting point, boiling point, and density can be found on chemical databases .科学的研究の応用

Attractant and Repellent Activities

Z-Leu-ser-ome, and its related peptides, have been synthesized and tested for their attractant and repellent activities against specific insect species. For example, Z-Val-Leu-OMe exhibited potent repellent activity against Aedes aegypti (mosquito) and Blattella germanica (cockroach) (Okada et al., 1984).

Inhibition of Achromobacter Protease

This compound derivatives have been studied as inhibitors for Achromobacter protease I, a lysine-specific serine protease. Among the tested derivatives, Z-Val-lysinal was found to be the most potent competitive inhibitor (Masaki et al., 1992).

Induction of Apoptosis in Cytotoxic Cells

The compound Leu-Leu-OMe, related to this compound, has been shown to induce apoptosis in certain cytotoxic lymphocytes and myeloid cells. This process involves the conversion of the compound to membranolytic metabolites by the enzyme dipeptidyl peptidase I (Thiele & Lipsky, 1992).

Inhibition of Starfish Oocyte Maturation

Research on benzyloxycarbonyl(Z)-Leu-P2-argininals, including analogs with a Ser residue, showed inhibitory effects on 1-methyladenine-induced germinal vesicle breakdown in starfish oocytes, indicating a role in inhibiting oocyte maturation processes (Sawada et al., 1989).

Killing of Leishmania Amastigotes

This compound derivatives have been implicated in the killing of Leishmania amazonensis amastigotes, suggesting their potential application in treating leishmaniasis. This process involves cysteine proteinases and shows the potential for developing more selectively leishmanicidal amino acid derivatives (Alfieri et al., 1989).

Anti-Cancer Activity

Studies have been conducted on YSL, a compound prepared from Boc-Leu-OMe and related amino acids, showing significant anti-hepatic cancer activity, particularly in increasing the survival time of tumor-implanted mice (Ding et al., 2004).

Selective Activation of Neutrophil Responses

This compound and its analogs have been studied for their role in selectively activating transduction pathways in human neutrophils, important for understanding immune responses and developing treatments for related disorders (Selvatici et al., 2003).

将来の方向性

The future research directions of Z-Leu-ser-ome could involve exploring its potential applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . Further studies could also focus on its role as a metabolic regulator at the interface of protein degradation and central metabolism .

特性

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUNVSBGKCAFKZ-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic Acid](/img/structure/B3265138.png)

![1-{4-[(2-Pyridylamino)sulfonyl]phenyl}azolidine-2,5-dione](/img/structure/B3265157.png)

![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)

![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)

![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)